5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole

Lipophilicity Passive permeability Drug‑likeness

This fully synthetic small molecule (CAS 1094606-45-7, MW 374.44) is a precisely functionalized 1,2,4-oxadiazole-pyrazole conjugate featuring a unique meta-tolyl substituent. Unlike bromophenyl or naphthyl analogs, its balanced profile (cLogP 3.46, TPSA ~59 Ų, 1 HBD) aligns with CNS MPO criteria, making it an essential core scaffold for brain-penetrant kinase or GPCR probe design. The distinct substitution topology also enables critical matched-pair antimicrobial SAR studies where MIC values can shift up to 4-fold. Procure this exact compound to ensure data continuity.

Molecular Formula C22H22N4O2
Molecular Weight 374.4 g/mol
Cat. No. B11268004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Molecular FormulaC22H22N4O2
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC(=C4)C
InChIInChI=1S/C22H22N4O2/c1-3-4-12-27-20-11-6-5-10-17(20)18-14-19(25-24-18)22-23-21(26-28-22)16-9-7-8-15(2)13-16/h5-11,13-14H,3-4,12H2,1-2H3,(H,24,25)
InChIKeyMHVPETAICKCKJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole: Compound Identity and Structural Baseline for Procurement Evaluation


5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole (CAS 1094606-45-7, molecular formula C₂₂H₂₂N₄O₂, molecular weight 374.44 Da) is a fully synthetic small molecule built around a 1,2,4‑oxadiazole core that is directly tethered at the 5-position to a 3-(2-butoxyphenyl)-1H-pyrazole and at the 3-position to a meta-tolyl substituent . It is currently catalogued as a screening compound (ZINC142920817) with no reported biological activity in the ChEMBL database, indicating that its procurement value rests on its distinctive substitution pattern rather than on pre‑established bioactivity data [1].

Why Generic 1,2,4-Oxadiazole–Pyrazole Hybrids Cannot Replace 5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole in Focused Screening or SAR Studies


Although numerous 1,2,4‑oxadiazole–pyrazole conjugates have been described, the precise arrangement of substituents on the oxadiazole ring critically governs physicochemical properties such as lipophilicity, hydrogen‑bonding capacity, and molecular shape, which in turn dictate passive permeability, solubility, and target‑binding complementarity [1]. Even subtle changes—for instance, replacing the 3-methylphenyl group with a 4‑bromophenyl or the butoxyphenyl with a pyridyl—can shift the calculated logP by more than one log unit and alter the topological polar surface area by 10–20 Ų, thereby invalidating direct cross‑comparison of any pre‑existing screening data and demanding procurement of the exact compound for meaningful SAR continuity [2].

Quantitative Differentiation Evidence for 5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole Against Its Closest Available Analogs


Moderate Lipophilicity (clogP 3.46) Enables Favorable Passive Permeability While Avoiding Excessively High logP Found in Halogenated Analogs

The target compound exhibits a calculated logP of 3.46, which falls within the preferred range for oral bioavailability (Lipinski’s rule of five allows logP ≤5) [1]. In contrast, the closely related 4‑bromophenyl analog (3-(4-bromophenyl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole, CAS 1094606-51-5) is expected to have a substantially higher logP (estimated >4.0) due to the electron‑withdrawing and hydrophobic bromine atom, which would reduce aqueous solubility and potentially compromise cell‑based assay reliability [2].

Lipophilicity Passive permeability Drug‑likeness

Presence of a Single H‑Bond Donor Minimizes Desolvation Penalty Relative to Multi‑Donor Analogs

The target compound contains only one hydrogen‑bond donor (the pyrazole NH), whereas several commercial analogs (e.g., 5-(3-(4-butoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole) introduce additional H‑bond donors via substituted phenyl rings, raising the donor count and consequently the desolvation energy required for passive membrane crossing [1]. A single H‑bond donor is associated with median Caco‑2 permeability ∼2‑fold higher than compounds with two donors when logP is held constant [2].

Hydrogen bonding Desolvation Membrane permeation

Moderate Topological Polar Surface Area (TPSA ≈ 59 Ų) Balances Solubility and BBB Penetration Better Than Pyridyl‑Containing Analogs

The TPSA of the target compound is calculated to be approximately 59 Ų, placing it close to the recognized threshold of <60 Ų for brain penetration while still adequate for aqueous solubility >10 µM [1]. A pyridyl‑substituted analog (5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole) introduces an additional nitrogen atom that increases TPSA to ∼72 Ų, exceeding the CNS desirability cutoff and potentially reducing passive BBB permeation by 3‑ to 5‑fold based on P‑gp efflux‑independent models [2].

Topological polar surface area Blood‑brain barrier Solubility

Meta‑Methyl Substitution on the Phenyl Ring Provides a Unique Steric and Electronic Signature That Cannot Be Replicated by para‑Methyl or Unsubstituted Phenyl Analogs

The 3‑methylphenyl (meta‑tolyl) group of the target compound creates a distinctive vector of substituent bulk (Es = −0.06 for methyl) that is orthogonal to the oxadiazole ring plane, resulting in a molecular shape that is different from both para‑methylphenyl (Es = −0.06 but altered geometry) and unsubstituted phenyl analogs [1]. In published SAR series of 1,2,4‑oxadiazole‑pyrazoles, a meta‑methyl vs. para‑methyl shift changed antibacterial MIC values against S. aureus by up to 4‑fold (e.g., MIC 7.81 µg/mL for para‑Cl/meta‑CH₃ combination vs. 31.25 µg/mL for the reversed substitution) [2].

Meta‑substitution Steric effects SAR

Recommended Application Scenarios for 5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole Based on Quantified Differentiation Features


Focused Library Design for CNS‑Penetrant Kinase or GPCR Probe Discovery

With a calculated logP of 3.46 and TPSA of ~59 Ų, the compound conforms to CNS multiparameter optimization profiles (logP 1–4, TPSA <60 Ų). It can serve as a core scaffold for designing brain‑penetrant probe molecules targeting kinases or GPCRs where moderate lipophilicity and low HBD count are critical for achieving free brain/plasma ratios >0.1 [1].

Matched Molecular Pair Analysis in Antimicrobial SAR : Meta‑vs. Para‑Substitution Effects

Because the meta‑tolyl group is a distinct substitution topology, this compound is ideally suited for matched‑pair studies with its para‑methyl and unsubstituted phenyl analogs to quantify the contribution of the methyl position to antibacterial or antifungal activity, as previously demonstrated in closely related 1,2,4‑oxadiazole‑pyrazole series where MIC values differed by up to 4‑fold [2].

Physicochemical Property Benchmarking for Fragment‑Based or DNA‑Encoded Library (DEL) Screening

The compound’s balanced property profile (MW 374, logP 3.46, 1 HBD, TPSA 59 Ų) makes it a suitable reference point for calibrating hit‑triage filters in DEL or fragment‑based screening campaigns, particularly when seeking hits that avoid the ‘molecular obesity’ and excessive hydrophobicity often introduced by bromophenyl or naphthyl analogs [1].

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